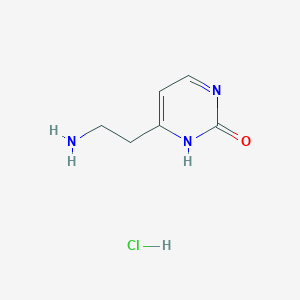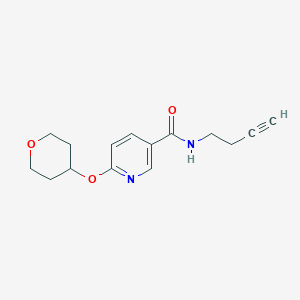![molecular formula C23H21N3O6 B2684674 ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate CAS No. 877657-18-6](/img/new.no-structure.jpg)
ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate typically involves multi-step organic reactions. The starting materials often include substituted benzofuran and pyrimidine derivatives. The key steps in the synthesis may involve:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the p-tolyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Formation of the ethyl ester: This can be achieved through esterification reactions using ethanol and appropriate acid derivatives.
Acetamido group introduction: This step may involve amide bond formation using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity can be studied to understand its potential as a therapeutic agent. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound can be investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for pharmaceutical research.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate can be compared with other similar compounds, such as:
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: This compound shares some structural similarities but lacks the benzofuro[3,2-d]pyrimidine core.
Benzofuran derivatives: These compounds share the benzofuran moiety but may differ in their substitution patterns and functional groups.
Pyrimidine derivatives: These compounds share the pyrimidine core but may have different substituents and functional groups.
The uniqueness of this compound lies in its combined benzofuro[3,2-d]pyrimidine core and the specific functional groups attached to it, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
877657-18-6 |
|---|---|
Fórmula molecular |
C23H21N3O6 |
Peso molecular |
435.436 |
Nombre IUPAC |
ethyl 2-[[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C23H21N3O6/c1-3-31-19(28)12-24-18(27)13-25-20-16-6-4-5-7-17(16)32-21(20)22(29)26(23(25)30)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,24,27) |
Clave InChI |
YAHYQJRTECQABT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)C)OC4=CC=CC=C42 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2684591.png)
![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2684592.png)


![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride](/img/structure/B2684602.png)
![2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2684603.png)
![1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2684604.png)


![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2684609.png)
![4-fluoro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2684610.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2684614.png)
